molecular formula C17H24N2O3 B7141227 N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3,3-dimethylbutanamide

N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3,3-dimethylbutanamide

Cat. No.: B7141227
M. Wt: 304.4 g/mol
InChI Key: LMAQJOZSLKFZOK-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3,3-dimethylbutanamide is a synthetic organic compound with a complex structure It features a pyrrolidinone ring substituted with a methoxyphenyl group and a dimethylbutanamide moiety

Properties

IUPAC Name

N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)11-15(20)18-12-9-10-19(16(12)21)13-7-5-6-8-14(13)22-4/h5-8,12H,9-11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAQJOZSLKFZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1CCN(C1=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3,3-dimethylbutanamide typically involves multiple steps. One common route starts with the preparation of the pyrrolidinone ring, followed by the introduction of the methoxyphenyl group and the dimethylbutanamide moiety. Key steps may include:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the pyrrolidinone intermediate.

    Attachment of the Dimethylbutanamide Moiety: This can be done through an amide coupling reaction using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under appropriate conditions.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Conversion of the carbonyl group to a hydroxyl group.

    Substitution: Formation of new compounds with different substituents on the aromatic ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its structure suggests potential pharmacological activity, making it a candidate for further investigation as a therapeutic agent.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3,3-dimethylbutanamide would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathway Modulation: It could influence biological pathways by altering the activity of key proteins or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: A compound with a similar methoxyphenyl group but different core structure.

    2-Methoxyphenylacetic acid: Another compound with a methoxyphenyl group, but with an acetic acid moiety instead of a pyrrolidinone ring.

Uniqueness

N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3,3-dimethylbutanamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for further study.

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